molecular formula C10H13Cl2NO2 B7803707 Phenylalanine, 4-chloro-, methyl ester, hydrochloride

Phenylalanine, 4-chloro-, methyl ester, hydrochloride

Cat. No.: B7803707
M. Wt: 250.12 g/mol
InChI Key: GCBCWTWQAFLKJG-UHFFFAOYSA-N
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Description

Phenylalanine, 4-chloro-, methyl ester, hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2. It is a derivative of phenylalanine, where a chlorine atom is substituted at the para position of the benzene ring, and the carboxyl group is esterified with methanol. This compound is often used in scientific research due to its ability to inhibit tryptophan hydroxylase, an enzyme involved in serotonin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanine, 4-chloro-, methyl ester, hydrochloride typically involves the esterification of 4-chloro-DL-phenylalanine with methanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 4-chloro-, methyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylalanine, 4-chloro-, methyl ester, hydrochloride is widely used in scientific research due to its ability to inhibit tryptophan hydroxylase, an enzyme critical for serotonin synthesis. This makes it valuable in studies related to:

Mechanism of Action

Phenylalanine, 4-chloro-, methyl ester, hydrochloride exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, thereby affecting various physiological processes regulated by this neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-DL-phenylalanine: Another inhibitor of tryptophan hydroxylase but without the ester group.

    4-Chloro-L-phenylalanine: Similar structure but with a different stereochemistry.

    4-Chloro-D-phenylalanine: The D-enantiomer of 4-chloro-phenylalanine.

Uniqueness

Phenylalanine, 4-chloro-, methyl ester, hydrochloride is unique due to its esterified carboxyl group, which enhances its ability to cross the blood-brain barrier compared to its non-esterified counterparts. This property makes it particularly useful in neurological studies where central nervous system penetration is crucial .

Properties

IUPAC Name

[3-(4-chlorophenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCWTWQAFLKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23434-96-0 (Parent)
Record name Alanine, 3-(p-chlorophenyl)-, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-40-1, 23434-91-5
Record name Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14173-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-DL-phenylalanine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-(p-chlorophenyl)-, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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